ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H20Cl2N4O4S and its molecular weight is 495.38. The purity is usually 95%.
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Biological Activity
Ethyl 2-((4-(3,4-dichlorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound based on diverse scientific literature and research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological significance. The presence of a dichlorophenyl group and a methoxybenzamido moiety enhances its potential biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have been shown to exhibit:
- Anticancer Activity : Many triazole derivatives are reported to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The thioether functionality may contribute to antibacterial and antifungal activities.
Anticancer Activity
Several studies have investigated the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 (Lung) | 5.0 | |
Compound B | SK-MEL-2 (Skin) | 4.27 | |
Compound C | SK-OV-3 (Ovarian) | 19.5 |
These values indicate that the compound may possess potent anticancer properties, potentially making it a candidate for further development.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of triazole derivatives. This compound could exhibit activity against various pathogens due to its structural characteristics.
Case Studies
- Cytotoxic Evaluation : In a study evaluating the cytotoxic effects of triazole derivatives on human cancer cell lines, it was found that compounds with similar structural motifs showed strong inhibition rates against lung and skin cancers. The study utilized MTT assays to determine IC50 values and concluded that structural modifications significantly impacted biological activity .
- Mechanistic Insights : Another investigation focused on the mechanism of action of triazole derivatives indicated that they induce apoptosis through caspase activation pathways in cancer cells. This suggests that this compound may operate through similar pathways .
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O4S/c1-3-31-19(28)12-32-21-26-25-18(27(21)14-6-9-16(22)17(23)10-14)11-24-20(29)13-4-7-15(30-2)8-5-13/h4-10H,3,11-12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLMJXWJARAZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.